N-(2,3-dimethylphenyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(2,3-dimethylphenyl)-2,5-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring substituted with two fluorine atoms and a 2,3-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2,3-dimethylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides or thiols.
Oxidation: Sulfone derivatives.
Reduction: Amines.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2,5-difluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its antibacterial properties and potential use in the treatment of bacterial infections.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: Another sulfonamide derivative with similar structural features.
N-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: A compound with a different core structure but similar functional groups.
Uniqueness
N-(2,3-dimethylphenyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of both fluorine atoms and the 2,3-dimethylphenyl group. These substitutions can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13F2NO2S |
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Molecular Weight |
297.32 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-4-3-5-13(10(9)2)17-20(18,19)14-8-11(15)6-7-12(14)16/h3-8,17H,1-2H3 |
InChI Key |
JOWAUOGFPGQYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F)C |
Origin of Product |
United States |
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